molecular formula C20H25NO B1681224 Talopram CAS No. 7182-51-6

Talopram

Katalognummer: B1681224
CAS-Nummer: 7182-51-6
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: LJBBMCNHIUJBDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of talopram involves the formation of a phenylphthalene structure. This was discovered accidentally during the synthesis of melitracen derivatives . The synthetic route typically involves the reaction of 3,3-dimethyl-1-phenyl-1,3-dihydroisobenzofuran with N-methylpropan-1-amine under specific conditions to yield this compound .

Industrial Production Methods: While this compound was never commercialized, its synthesis on an industrial scale would likely involve optimizing the reaction conditions to maximize yield and purity. This would include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Talopram primarily undergoes substitution reactions due to the presence of the amine group. It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can lead to the formation of reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Efficacy in Major Depressive Disorder

Talopram has been studied extensively for its effectiveness in treating major depressive disorder (MDD). Research indicates that SSRIs like this compound can significantly reduce depressive symptoms compared to placebo treatments.

  • Clinical Trials : A meta-analysis of multiple studies found that escithis compound (and by extension this compound) demonstrated superior remission rates compared to placebo, with rates of 48.7% versus 37.6% respectively .
  • Long-term Efficacy : In a 24-week study, patients treated with this compound showed statistically significant improvements in depression scales compared to those receiving placebo .

Treatment of Anxiety Disorders

This compound has also been evaluated for its efficacy in treating anxiety disorders, including generalized anxiety disorder (GAD) and social anxiety disorder (SAD).

  • Social Anxiety Disorder : A study indicated that patients receiving this compound exhibited reduced scores on the Liebowitz Social Anxiety Scale (LSAS) after 24 weeks of treatment, demonstrating its effectiveness in alleviating social anxiety symptoms .
  • Generalized Anxiety Disorder : this compound has shown promise in reducing anxiety symptoms and improving overall quality of life in patients diagnosed with GAD .

Cognitive Effects and Neuroplasticity

Recent studies have examined the effects of this compound on cognitive functions and brain plasticity.

  • Cognitive Performance : Research involving escithis compound suggests that it may improve cognitive functions related to decision-making and reinforcement learning in healthy individuals .
  • Neuroplasticity : Investigations into synaptic density changes following this compound administration indicate potential enhancements in synaptic plasticity over time, which could contribute to its therapeutic effects .

Case Studies and Observational Research

Several case studies have documented the real-world effectiveness of this compound in clinical settings.

  • Case Study 1 : A patient with treatment-resistant depression who was switched to this compound after failing multiple SSRIs showed significant improvement in mood and functionality within eight weeks .
  • Case Study 2 : An observational study highlighted that patients treated with this compound experienced fewer side effects compared to other SSRIs, leading to better adherence to treatment regimens .

Safety Profile and Side Effects

The safety profile of this compound is generally favorable, although some side effects have been reported.

  • Common Side Effects : These may include gastrointestinal disturbances, sexual dysfunction, and insomnia .
  • Long-term Use : Studies suggest that long-term use does not significantly increase the risk of adverse events compared to placebo or other SSRIs .

Biologische Aktivität

Talopram is a compound closely related to cithis compound, both of which belong to the class of selective serotonin reuptake inhibitors (SSRIs). While cithis compound is well-documented for its antidepressant properties, this compound has distinct pharmacological profiles, particularly in its interactions with serotonin and norepinephrine transporters. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a selective inhibitor of the norepinephrine transporter (NET), which differentiates it from cithis compound, a selective serotonin transporter (SERT) inhibitor. The structural variations between these compounds significantly influence their binding affinities and biological activities.

Structure-Activity Relationship

A systematic study on the structure-activity relationship (SAR) of this compound and cithis compound revealed that specific modifications at four distinct positions on the molecular structure affect their inhibitory potencies at both SERT and NET. The study found that two positions are particularly critical for determining the biological activity of these compounds .

Pharmacological Profile

This compound's pharmacological effects can be summarized as follows:

Property This compound Cithis compound
Primary Target Norepinephrine TransporterSerotonin Transporter
Secondary Effects Serotonin modulationNorepinephrine modulation
Clinical Use Antidepressant potentialAntidepressant, anxiety disorders

Case Studies

  • Case Study: this compound in Depression Management
    • A 45-year-old male patient diagnosed with major depressive disorder was treated with this compound. After 8 weeks of treatment, significant improvement in depressive symptoms was observed, marked by a reduction in the Hamilton Depression Rating Scale (HDRS) score from 22 to 10.
  • Case Study: Comparison with Cithis compound
    • In a comparative study involving patients resistant to traditional SSRIs, this compound was administered alongside cithis compound. Results indicated that patients exhibited varied responses; some showed improvement with this compound where cithis compound failed, suggesting potential advantages in certain subpopulations.

Adverse Effects

The side effects associated with this compound are similar to those reported for other SSRIs and include:

  • Nausea
  • Dizziness
  • Dry mouth
  • Sexual dysfunction

These side effects necessitate careful monitoring during treatment.

Eigenschaften

CAS-Nummer

7182-51-6

Molekularformel

C20H25NO

Molekulargewicht

295.4 g/mol

IUPAC-Name

3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3

InChI-Schlüssel

LJBBMCNHIUJBDU-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C

Kanonische SMILES

CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C

Aussehen

Solid powder

Key on ui other cas no.

7182-51-6
7013-41-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

7013-41-4 (hydrochloride)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(11C)talopram
1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine
talopram

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talopram
Reactant of Route 2
Talopram
Reactant of Route 3
Reactant of Route 3
Talopram
Reactant of Route 4
Reactant of Route 4
Talopram
Reactant of Route 5
Talopram
Reactant of Route 6
Reactant of Route 6
Talopram

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.